Cas no 898762-98-6 (4'-Thiomethyl-3-thiomorpholinomethyl benzophenone)

4'-Thiomethyl-3-thiomorpholinomethyl benzophenone is a specialized benzophenone derivative featuring thiomethyl and thiomorpholinomethyl functional groups. Its molecular structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in photochemical applications and as a building block for complex heterocyclic compounds. The presence of sulfur-containing groups enhances its utility in cross-coupling reactions and as a precursor for sulfur-rich pharmacophores. This compound exhibits stability under a range of conditions, facilitating its use in controlled reaction environments. Its distinct structural features also suggest potential in materials science, particularly in polymer and coordination chemistry. Careful handling is advised due to its reactivity.
4'-Thiomethyl-3-thiomorpholinomethyl benzophenone structure
898762-98-6 structure
Product Name:4'-Thiomethyl-3-thiomorpholinomethyl benzophenone
CAS No:898762-98-6
MF:C19H21NOS2
MW:343.506142377853
MDL:MFCD03842246
CID:1946570
PubChem ID:24724967
Update Time:2025-11-01

4'-Thiomethyl-3-thiomorpholinomethyl benzophenone Chemical and Physical Properties

Names and Identifiers

    • (4-methylsulfanylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
    • 4'-thiomethyl-3-thiomorpholinomethyl benzophenone
    • AKOS016020355
    • DTXSID30643363
    • MFCD03842246
    • [4-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
    • 898762-98-6
    • 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone
    • MDL: MFCD03842246
    • Inchi: 1S/C19H21NOS2/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3
    • InChI Key: VMAKREGJKBTNRU-UHFFFAOYSA-N
    • SMILES: S1CCN(CC2C=CC=C(C(C3C=CC(=CC=3)SC)=O)C=2)CC1

Computed Properties

  • Exact Mass: 343.10600
  • Monoisotopic Mass: 343.10645664Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 70.9Ų

Experimental Properties

  • PSA: 70.91000
  • LogP: 4.12620

4'-Thiomethyl-3-thiomorpholinomethyl benzophenone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4'-Thiomethyl-3-thiomorpholinomethyl benzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:898762-98-6)4'-Thiomethyl-3-thiomorpholinomethyl benzophenone
Order Number:A1189405
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:09
Price ($):393.0
Email:sales@amadischem.com

Additional information on 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone

Introduction to 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone (CAS No. 898762-98-6)

4'-Thiomethyl-3-thiomorpholinomethyl benzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898762-98-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzophenone class, characterized by its aromatic structure and functional groups that contribute to its unique chemical properties. The presence of both thiomethyl and thiomorpholinomethyl substituents in its molecular framework imparts distinct reactivity and potential biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone consists of a central benzophenone core, which is a well-known scaffold in the development of various pharmacological compounds. The introduction of sulfur-containing groups, specifically the thiomethyl (-SCH₃) and thiomorpholinomethyl (-SCH₂NCH₂OCH₂NH-) moieties, enhances the compound's interaction with biological targets. This modification is particularly significant in drug design, as sulfur atoms are known to participate in various biochemical processes, including enzyme inhibition and receptor binding.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone and biological systems. Studies have indicated that the compound exhibits promising binding affinity to certain enzymes and receptors, suggesting its potential as a lead compound for further pharmacological development. The thioether linkages in its structure may contribute to enhanced solubility and bioavailability, which are critical factors in drug formulation and delivery.

In the realm of medicinal chemistry, the synthesis of 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone has been optimized through various methodologies to achieve high yields and purity. Modern synthetic approaches often employ transition metal catalysis and green chemistry principles to minimize environmental impact while maximizing efficiency. The compound's reactivity allows for further derivatization, enabling the creation of a library of analogs with tailored biological properties. This flexibility is invaluable in drug discovery pipelines, where structural modifications can fine-tune activity profiles against specific therapeutic targets.

Emerging research in the field of kinase inhibition has highlighted the potential of 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone as a scaffold for developing novel inhibitors. Kinases are key enzymes involved in numerous cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. The sulfur-containing groups in this compound may facilitate interactions with key residues in kinase active sites, leading to potent inhibitory effects. Preliminary computational studies suggest that derivatives of this molecule could exhibit selective inhibition against certain kinases, minimizing side effects associated with non-specific targeting.

The role of 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone in addressing unmet medical needs is further underscored by its potential application in treating inflammatory disorders. Chronic inflammation is a hallmark of many diseases, and modulating inflammatory pathways has become a major focus in drug development. The compound's ability to interact with inflammatory mediators and signaling molecules makes it a candidate for developing anti-inflammatory agents. Additionally, its structural features may contribute to low toxicity profiles, which are essential for therapeutic applications.

Exploration into the pharmacokinetic properties of 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone has revealed promising results regarding its metabolic stability and distribution. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its degradation pathways and interaction with metabolic enzymes. These studies provide critical insights into how the compound behaves within biological systems, informing its potential as a drug candidate.

The interdisciplinary nature of pharmaceutical research has led to collaborations between chemists, biologists, and pharmacologists to fully harness the potential of 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone. Such collaborations aim to bridge the gap between laboratory discoveries and clinical applications by validating biological activity through in vitro and in vivo models. Preclinical studies are essential for assessing safety profiles and efficacy before human trials can be initiated.

The future direction of research on 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone includes exploring its role in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with neural receptors makes it an attractive candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Investigating its mechanisms of action could lead to novel therapeutic strategies targeting neuroinflammation and oxidative stress—key pathological features associated with these disorders.

In conclusion, 4'-Thiomethyl-3-thiomorpholinomethyl benzophenone (CAS No. 898762-98-6) represents a promising entity in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features, coupled with recent advancements in synthetic methodologies and computational biology, position it as a valuable scaffold for drug discovery. Continued research efforts will be crucial in unlocking its full potential as a therapeutic agent.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898762-98-6)4'-Thiomethyl-3-thiomorpholinomethyl benzophenone
A1189405
Purity:99%
Quantity:1g
Price ($):393.0
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